4-bromo-N-{2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethyl}benzamide is an organic molecule lacking a readily available description of its origin or specific significance in scientific research at this time. However, based on its structure, it can be classified as a substituted benzamide derivative. Benzamides are a class of compounds with a general structure of an aromatic ring (benzene) connected to a carboxylic acid amide group (CONH2). The presence of a bromine (Br) atom on the 4th position and a hydroxy (OH) group on the terminal carbon of the ethyl chain suggests potential modifications for biological activity studies [].
Molecular Structure Analysis
The key features of the molecule include:
A central benzene ring with a bromine atom attached at the 4th position.
A benzamide group (benzoic acid connected to a nitrogen atom with a double bond to an oxygen atom and a single bond to a carbon atom). This group is linked to the benzene ring via the carbonyl carbon (C=O).
An ethyl chain (two carbon chain) with a hydroxyl group (OH) attached to the second carbon. This chain connects to the nitrogen atom of the benzamide group.
A methyl sulfanyl group (SCH3) attached to the 4th position of the second benzene ring, which is not directly connected to the main structure but is part of the substituent.
This structure suggests potential for various functionalities depending on the positioning of the substituents. The hydroxyl group can participate in hydrogen bonding, while the bromine atom may influence electronic properties of the molecule [].
Chemical Reactions Analysis
Hydrolysis: The breakdown of the amide bond by water can occur under acidic or basic conditions.
Esterification: The reaction of the carboxylic acid group with an alcohol to form an ester.
Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) under specific conditions.
Synthesis of this specific molecule would likely involve a multi-step process. Common methods for benzamide synthesis include:
Reaction of a benzoic acid derivative with an amine.
Friedel-Crafts acylation: Acylation of an aromatic ring with an acid chloride.
Due to the lack of specific research on this compound, providing balanced chemical equations for its synthesis or reactions is not possible.
Physical And Chemical Properties Analysis
Physical state: Likely a solid at room temperature due to the presence of the aromatic rings and amide group.
Melting point: Expected to be relatively high due to the aromatic rings and hydrogen bonding potential.
Boiling point: Likely high due to the molecule's size and complexity.
Solubility: Solubility may vary depending on the solvent. It might have some solubility in polar organic solvents due to the presence of functional groups but may have lower solubility in water due to the hydrophobic aromatic rings.
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